molecular formula C₁₂H₆D₅NO₂S B1162189 4-Phenyl-2-thiazolepropanoic Acid-d5

4-Phenyl-2-thiazolepropanoic Acid-d5

Cat. No.: B1162189
M. Wt: 238.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-2-thiazolepropanoic Acid-d5 is a high-purity, deuterated stable isotope-labeled compound intended for use as an internal standard in quantitative bioanalysis. The incorporation of five deuterium atoms provides a distinct mass shift from the non-labeled analog, making it essential for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is structurally related to a class of bioactive molecules containing both phenyl and thiazole rings, which are scaffolds found in various pharmacological agents. Researchers utilize this stable label to achieve precise and reliable data in method development and validation for drug metabolism and pharmacokinetics (DMPK) studies. The product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₁₂H₆D₅NO₂S

Molecular Weight

238.32

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isotopic Synthesis of 4-(Phenyl-d5)-2-thiazolepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(Phenyl-d5)-2-thiazolepropanoic acid , a deuterated analog of a common thiazole scaffold used in metabolic stability studies and as an internal standard for LC-MS/MS quantification.

The protocol employs a convergent Hantzsch Thiazole Synthesis , coupling a deuterated electrophile (2-bromoacetophenone-d5) with a specific thioamide linker. This route is selected for its high regioselectivity, mild conditions, and the commercial availability of the isotopic starting material, Acetophenone-d5.

Key Specifications:

  • Isotopic Purity: >98 atom% D

  • Chemical Purity: >97% (HPLC)

  • Scale: Gram-scale (adaptable)

Strategic Retrosynthesis

The synthesis is designed to introduce the deuterium label early via the phenyl ring, ensuring stability throughout the reaction sequence. The thiazole core is constructed in the final assembly step to minimize isotopic scrambling.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 4-(Phenyl-d5)-2-thiazolepropanoic Acid Precursor1 Precursor A: 2-Bromoacetophenone-d5 (Electrophile) Target->Precursor1 Hantzsch Coupling (Cyclization) Precursor2 Precursor B: Ethyl 4-amino-4-thioxobutanoate (Nucleophile) Target->Precursor2 Hantzsch Coupling StartMat1 Starting Material 1: Acetophenone-d5 Precursor1->StartMat1 alpha-Bromination StartMat2 Starting Material 2: Ethyl Succinyl Chloride Precursor2->StartMat2 Amidation & Thionation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.

Experimental Protocols

Phase 1: Synthesis of the Deuterated Electrophile

Target: 2-Bromoacetophenone-d5 (Phenacyl bromide-d5)

This step requires precise control to prevent di-bromination or ring bromination. While the deuterium isotope effect (


) slightly retards the reaction, standard electrophilic conditions remain effective.

Reagents:

  • Acetophenone-d5 (CAS: 28077-64-7)

  • N-Bromosuccinimide (NBS)[1]

  • p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Acetonitrile (ACN)[2]

Protocol:

  • Dissolution: Dissolve Acetophenone-d5 (10.0 mmol) in ACN (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add p-TsOH (1.0 mmol, 0.1 eq).

  • Bromination: Add NBS (10.5 mmol, 1.05 eq) in portions over 30 minutes at room temperature.

    • Expert Insight: Avoid using elemental bromine (

      
      ) if possible, as NBS provides a slower, more controlled release of bromine radicals, minimizing the formation of 
      
      
      
      -dibromo byproducts which are difficult to separate.
  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over

    
    . Flash chromatography (Silica, 0-5% EtOAc in Hexane) yields the product as a white solid/oil.
    
ParameterValue
Yield 85-90%
Appearance White crystalline solid or colorless oil
Storage -20°C (Lachrymator - Handle in Fume Hood)
Phase 2: Synthesis of the Thioamide Linker

Target: Ethyl 4-amino-4-thioxobutanoate

This bifunctional linker provides the 3-carbon propanoic acid chain (masked as an ester) and the thioamide necessary for thiazole formation.

Reagents:

  • Ethyl succinyl chloride (Ethyl 3-(chlorocarbonyl)propionate)

  • Ammonia (0.5M in Dioxane) or Ammonium Hydroxide

  • Lawesson’s Reagent

Protocol:

  • Amidation:

    • Cool a solution of Ethyl succinyl chloride (20 mmol) in DCM (100 mL) to 0°C.

    • Slowly add Ammonia solution (40 mmol). Stir for 2 hours.

    • Filter the ammonium chloride precipitate. Concentrate filtrate to yield Ethyl succinamate (Intermediate A).

  • Thionation:

    • Dissolve Intermediate A (15 mmol) in anhydrous THF (anhydrous conditions are critical to preserve Lawesson's reagent).

    • Add Lawesson’s Reagent (8.25 mmol, 0.55 eq).

    • Reflux for 4 hours under Nitrogen. The solution will turn yellow.

  • Purification:

    • Cool and concentrate.[3][4]

    • Purify via rapid column chromatography (Silica, DCM/MeOH 98:2). Note: Thioamides can be unstable on acidic silica; keep contact time short.

Phase 3: Convergent Hantzsch Coupling & Hydrolysis

Target: 4-(Phenyl-d5)-2-thiazolepropanoic Acid

Workflow Diagram (DOT):

Workflow Mix Mix Precursors (EtOH, RT) Reflux Reflux (2-4 Hours) Mix->Reflux Cyclize Cyclization & Dehydration Reflux->Cyclize Mechanism Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Cyclize->Hydrolysis Intermediate Isolated Final Final Isolation (Acidification) Hydrolysis->Final

Figure 2: Reaction workflow for the final assembly and deprotection.

Protocol:

  • Condensation:

    • Dissolve 2-Bromoacetophenone-d5 (1.0 eq) and Ethyl 4-amino-4-thioxobutanoate (1.0 eq) in absolute Ethanol (10 mL/g).

    • Heat to reflux for 4 hours.

    • Observation: The reaction typically proceeds via nucleophilic attack of the sulfur on the alpha-carbon, followed by imine formation and dehydration.

  • Isolation of Ester:

    • Cool the mixture. The HBr salt of the thiazole ester may precipitate. If not, concentrate and neutralize with saturated

      
      . Extract with EtOAc.
      
  • Hydrolysis:

    • Dissolve the crude ester in THF/Water (3:1).

    • Add Lithium Hydroxide (

      
      , 3.0 eq). Stir at RT for 12 hours.
      
  • Final Workup:

    • Acidify the aqueous layer to pH 3-4 using 1M HCl.

    • The target acid, 4-(Phenyl-d5)-2-thiazolepropanoic acid , will precipitate. Filter and wash with cold water.[4]

    • Recrystallize from Ethanol/Water if necessary.

Analytical Validation (QC)

To ensure the integrity of the "d5" label and the structure, the following validation steps are mandatory.

TechniqueExpected ResultPurpose
1H-NMR (DMSO-d6) Absence of aromatic signals in the 7.3–8.0 ppm region (phenyl ring). Presence of thiazole singlet (~7.9 ppm) and propanoic chain triplets (~2.7 and 3.2 ppm).Confirm d5 incorporation and structure.
Mass Spectrometry (ESI+) [M+H]+ = [Non-deuterated Mass] + 5.03 Da.Confirm isotopic enrichment.
HPLC Single peak >97% purity.Purity check.

Self-Validating Checkpoint: If the 1H-NMR shows small multiplets in the aromatic region, it indicates isotopic dilution (proton exchange) occurred during the bromination step (acid-catalyzed exchange). If this occurs, the synthesis must be restarted with stricter anhydrous conditions in Phase 1.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Bromination of Acetophenone Derivatives

    • Source: Organic Syntheses, Coll.[5] Vol. 2, p. 480 (1943); Vol. 16, p. 73 (1936). "Phenacyl Bromide."[5][6]

    • URL:[Link]

  • Thioamide Preparation (Lawesson's Reagent)

    • Source: Organic Chemistry Portal. "Lawesson's Reagent."
    • URL:[Link]

  • General Thiazole Propanoic Acid Derivatives

    • Source: PubChem Compound Summary for Ethyl 4-amino-4-oxobutano
    • URL:[Link]

Sources

4-Phenyl-2-thiazolepropanoic Acid-d5 mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Analytical Mechanism of Action and Application of 4-Phenyl-2-thiazolepropanoic Acid-d5

Preamble: A Note on a Priori Knowledge

In the landscape of drug discovery and development, the precise identity of a chemical entity dictates its known biological function. For This compound , there is no substantive body of public-domain research elucidating a pharmacological mechanism of action for its non-deuterated parent compound. The suffix "-d5" is a critical identifier, signifying that five hydrogen atoms have been replaced with their heavier isotope, deuterium. This modification does not typically impart a novel biological activity but rather serves a crucial analytical purpose.

This guide, therefore, deviates from a traditional pharmacological whitepaper. Instead, it provides an in-depth technical exploration of the analytical mechanism of action of this compound. It details its function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis—a role fundamental to modern preclinical and clinical research. The intended audience—researchers, scientists, and drug development professionals—will find this guide structured to explain not a hypothetical biological pathway, but the validated and essential workflow this molecule supports.

Part 1: The Core Function of Deuterium Labeling in Bioanalysis

The foundational principle behind using a deuterated compound like this compound is to achieve the highest possible accuracy in quantitative mass spectrometry. In any bioanalytical workflow, from sample collection to final analysis, there is an inherent risk of analyte loss or variability in instrument response. An internal standard that behaves identically to the analyte of interest but is distinguishable by the detector is the most effective solution to this challenge.

The Ideal Internal Standard:

An ideal internal standard should possess the following characteristics:

  • Physicochemical Similarity: It should have nearly identical properties to the analyte, including polarity, ionization efficiency, and chromatographic retention time.

  • Mass Distinguishability: It must have a different mass-to-charge ratio (m/z) so that a mass spectrometer can detect it and the analyte simultaneously but separately.

  • Absence from the Matrix: It should not be endogenously present in the biological sample being analyzed.

A stable isotope-labeled version of the analyte, such as this compound, is the gold standard because it perfectly mirrors the analyte's behavior during sample extraction, chromatography, and ionization. However, its increased mass from the deuterium atoms allows the mass spectrometer to differentiate it from the non-labeled analyte.

The "Mechanism of Action" in Quantification:

The "mechanism" is not pharmacological but analytical. It is a process of ratiometric correction:

  • A precise, known amount of the internal standard (this compound) is added to every sample and calibration standard at the beginning of the sample preparation process.

  • Throughout the procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), any physical loss of sample will affect both the analyte and the internal standard equally.

  • During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the two compounds co-elute from the chromatography column but are detected as distinct ions in the mass spectrometer.

  • The final concentration is calculated based on the ratio of the analyte's response (peak area) to the internal standard's response. This ratio remains stable even if the absolute signal intensity fluctuates due to sample loss or instrument variability.

This ratiometric approach ensures that the calculated concentration of the analyte is highly accurate and reproducible, a non-negotiable requirement for regulatory submissions and reliable pharmacokinetic modeling.

Part 2: Illustrative Application in a Preclinical Pharmacokinetic Study

To contextualize the function of this compound, we will outline a hypothetical preclinical pharmacokinetic (PK) study. The objective of this study is to determine the concentration-time profile of a novel drug candidate, "4-Phenyl-2-thiazolepropanoic Acid" (the analyte), in rat plasma following intravenous administration.

Experimental Workflow Diagram

G cluster_0 In-Vivo Phase cluster_1 Sample Preparation cluster_2 Analytical Phase A Dosing: Administer Analyte to Rat B Sample Collection: Collect Blood at Time Points (0, 5, 15, 30, 60, 120, 240 min) A->B C Plasma Isolation: Centrifuge blood to separate plasma B->C D Spiking: Add known amount of This compound (IS) C->D E Protein Precipitation: Add Acetonitrile to precipitate proteins D->E F Clarification: Centrifuge and collect supernatant E->F G LC-MS/MS Analysis: Inject supernatant for separation and detection F->G H Data Processing: Integrate peak areas for Analyte and IS G->H I Quantification: Calculate Analyte concentration using Response Ratio H->I

Caption: Workflow for a typical preclinical pharmacokinetic study using a deuterated internal standard.

Detailed Experimental Protocol

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a stock solution of the analyte (4-Phenyl-2-thiazolepropanoic Acid) and the internal standard (this compound) in a suitable organic solvent (e.g., DMSO or Methanol).

  • Create a series of calibration standards by spiking known concentrations of the analyte into blank control plasma. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of each plasma sample (unknowns, calibrators, and QCs) into a 96-well plate.

  • To each well, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of this compound in 50% methanol). This step is critical; the IS must be added before any potential for sample loss.

  • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes to elute the analyte and IS.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions.
    • Hypothetical MRM Transitions (to be determined experimentally):
    • Analyte: Q1: 234.1 -> Q3: 188.1

    • Internal Standard (-d5): Q1: 239.1 -> Q3: 193.1

      • The instrument records the peak area for each transition at the characteristic retention time.
Data Presentation and Analysis

The output from the LC-MS/MS is a series of peak areas for the analyte and the internal standard.

Table 1: Hypothetical Calibration Curve Data

Standard Conc. (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
1.01,5201,480,0000.0010
5.07,6501,510,0000.0051
20.030,1001,495,0000.0201
100.0155,0001,530,0000.1013
500.0780,0001,505,0000.5183
1000.01,550,0001,485,0001.0438

A linear regression of Response Ratio vs. Standard Concentration is performed to generate a calibration curve. The equation of this line (y = mx + c) is then used to calculate the concentration of the analyte in the unknown PK samples.

Table 2: Hypothetical Plasma Concentration vs. Time Data

Time Point (min)Analyte Peak AreaIS Peak AreaResponse RatioCalculated Conc. (ng/mL)
5950,0001,510,0000.6291603.2
15620,0001,490,0000.4161398.5
30385,0001,525,0000.2525241.8
60190,0001,480,0000.1284122.5
12075,0001,500,0000.050047.1
24015,0001,495,0000.01008.6

Part 3: Visualization of the Analytical Mechanism

The core principle of using a SIL-IS is based on its ability to correct for variability. The following diagram illustrates this concept.

G cluster_0 Sample 1 (No Loss) cluster_1 Sample 2 (50% Loss during Prep) A Analyte (100 units) IS (100 units) B LC-MS/MS Signal Analyte Area: 10,000 IS Area: 50,000 A->B C Ratio = 10,000 / 50,000 = 0.20 B->C Result Calculated concentration is identical due to consistent ratio. C->Result D Analyte (50 units) IS (50 units) E LC-MS/MS Signal Analyte Area: 5,000 IS Area: 25,000 D->E F Ratio = 5,000 / 25,000 = 0.20 E->F F->Result

Caption: Principle of ratiometric correction using a stable isotope-labeled internal standard.

Conclusion

While the name this compound may suggest a complex biological agent, its true role in the scientific domain is one of analytical fidelity. Its mechanism of action is not to modulate a biological target but to serve as an incorruptible reference point in quantitative analysis. By perfectly mimicking its non-deuterated analog through the rigors of sample processing and analysis, it enables researchers to correct for experimental variability, thereby ensuring the accuracy, precision, and reliability of bioanalytical data. This function is indispensable for making critical decisions in drug development, from lead optimization to clinical trial evaluation.

References

  • Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: American Pharmaceutical Review URL: [Link]

  • Title: The Role of Internal Standards in Analytical Chemistry Source: LCGC North America URL: [Link]

biological activity of 4-Phenyl-2-thiazolepropanoic Acid parent compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of the 4-Phenyl-2-thiazolepropanoic Acid Scaffold

Authored by: A Senior Application Scientist

Abstract

The 4-Phenyl-2-thiazolepropanoic acid structure represents a significant scaffold in medicinal chemistry. While the biological activity of the parent compound itself is not extensively documented in publicly available literature, its core components—the 4-phenylthiazole moiety and the propanoic acid side chain—are integral to a vast array of biologically active derivatives. This technical guide synthesizes the current understanding of this chemical family, focusing on the diverse therapeutic potentials of its analogs. We will delve into the antiproliferative, anti-inflammatory, and enzyme-inhibiting properties of these compounds, providing detailed experimental protocols for their evaluation and exploring the structure-activity relationships that govern their function. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging the 4-phenyl-thiazole scaffold for novel therapeutic discovery.

The 4-Phenyl-2-thiazolepropanoic Acid Core: A Privileged Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is chemically versatile and capable of engaging in various biological interactions. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3]

The subject of this guide, 4-Phenyl-2-thiazolepropanoic acid, combines this potent thiazole core with a phenyl group at the 4-position and a propanoic acid tail at the 2-position. The phenyl group provides a site for numerous substitutions to modulate activity, while the propanoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting an inherent potential for anti-inflammatory action through mechanisms like cyclooxygenase (COX) inhibition.[4]

While research has heavily focused on modifying this parent structure, its foundational importance cannot be overstated. It serves as the key starting point for the synthesis and discovery of novel therapeutic agents. The following sections will explore the biological activities demonstrated by compounds derived from this essential core.

Key Biological Activities and Therapeutic Potential

Research into derivatives of the 4-Phenyl-2-thiazolepropanoic acid scaffold has revealed a multitude of biological activities. These compounds are promising candidates in oncology, inflammation, and beyond, primarily through their ability to modulate key enzymatic pathways.

Antiproliferative and Anticancer Activity

The 4-phenylthiazole core is a recurring motif in the design of novel anticancer agents.[5][6] Derivatives have been shown to target multiple hallmarks of cancer, including uncontrolled cell proliferation and survival signaling.

A notable recent study focused on a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.[1][7] These compounds demonstrated potent, structure-dependent antiproliferative activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells.[1][7] Molecular docking studies suggest that these derivatives may exert their effects by interacting with and inhibiting two critical oncogenic targets: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR) .[1][7] The dual-targeting nature of these molecules could provide a more robust therapeutic strategy, potentially overcoming the resistance mechanisms that plague single-target therapies.[1]

The structure-activity relationship (SAR) analysis from this study was particularly insightful, revealing that the addition of an oxime moiety (-C=NOH) to the core structure significantly enhanced antiproliferative activity, with some derivatives showing greater efficacy than the standard chemotherapeutic agent, cisplatin.[1]

G cluster_0 4-Phenylthiazole Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Derivative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl) amino]propanoic acid derivative SIRT2 SIRT2 Derivative->SIRT2 Inhibits EGFR EGFR Derivative->EGFR Inhibits Proliferation Inhibition of Cell Proliferation SIRT2->Proliferation Blocks EGFR->Proliferation Blocks Apoptosis Induction of Apoptosis Proliferation->Apoptosis Leads to

Caption: Proposed mechanism for anticancer activity of 4-phenylthiazole derivatives.

Anti-inflammatory Activity

The presence of the propanoic acid functional group strongly suggests a potential for anti-inflammatory effects, and research on related structures confirms this hypothesis. A series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were synthesized and found to be potent inhibitors of prostaglandin H synthetase, more commonly known as cyclooxygenase (COX).[4]

These derivatives demonstrated strong anti-inflammatory activity in carrageenin-induced rat paw edema, a classic animal model for acute inflammation.[4] The mechanism is directly linked to their ability to inhibit COX, the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8] This places the thiazolepropanoic acid family squarely in the realm of potential non-steroidal anti-inflammatory drugs (NSAIDs).[4][9]

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Pathway cluster_2 Biological Response Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Thiazole Thiazolepropanoic Acid Derivative Thiazole->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiazole derivatives.

Broad-Spectrum Enzyme Inhibition

The versatility of the 4-phenylthiazole scaffold allows it to be adapted to inhibit a range of other clinically relevant enzymes:

  • Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines have been developed as potent inhibitors of SYK, with nanomolar efficacy.[10] SYK is a critical mediator in the signaling pathways of immune cells, making it a key target for autoimmune and inflammatory diseases.

  • Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH): Dual inhibitors targeting both FAAH and sEH have been developed based on a 4-phenyl-thiazole core.[11] These enzymes are involved in regulating pain and inflammation, and their simultaneous inhibition is a novel therapeutic strategy for treating trigeminal pain and other inflammatory conditions.[11]

  • Tyrosinase: Derivatives of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide act as tyrosinase inhibitors.[12] By inhibiting this key enzyme in melanin synthesis, these compounds have potential applications as skin-whitening agents in cosmetics to address hyperpigmentation.[12]

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.[3] Various derivatives incorporating the 4-phenylthiazole structure have been synthesized and evaluated for their ability to combat microbial growth.[13] For example, certain 2-phenylthiazole derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis, demonstrating potent activity against both susceptible and fluconazole-resistant fungal strains.[14]

Methodologies for Biological Evaluation

To validate the biological activities of 4-Phenyl-2-thiazolepropanoic acid derivatives, a series of robust, standardized assays are required. The following protocols provide a framework for their in vitro evaluation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT-based cell viability assay.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Principle: The assay quantifies the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of COX. The rate of TMPD oxidation is measured colorimetrically.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric substrate).

  • Reaction Setup: In a 96-well plate, add the assay buffer, Heme, and the enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound at various concentrations or a known inhibitor (e.g., Indomethacin) to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2, allowing for selectivity assessment.

Summary and Future Outlook

The 4-Phenyl-2-thiazolepropanoic acid scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. While the parent compound remains under-characterized, its derivatives have demonstrated significant potential across multiple disease areas, most notably in oncology and inflammation. The core structure provides a robust and versatile platform for chemical modification, enabling the fine-tuning of activity against specific biological targets.

Key takeaways include:

  • Anticancer Potential: Derivatives show promise as dual inhibitors of SIRT2 and EGFR, offering a path to overcoming drug resistance in lung cancer.[1][7]

  • Anti-inflammatory Action: The scaffold is a validated inhibitor of COX enzymes, positioning it as a source for novel NSAIDs.[4][8]

  • Enzymatic Versatility: The core can be adapted to target a wide range of enzymes, including SYK and FAAH/sEH, for treating immune disorders and pain.[10][11]

Future research should focus on a systematic evaluation of the parent compound itself to establish a baseline activity profile. Furthermore, continued exploration of SAR through combinatorial chemistry and targeted synthesis will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for the next generation of thiazole-based therapeutics.

References

  • Butkevičius, E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals (Basel), 18(5), 733. [Link]

  • Ino, Y., et al. (Date not available). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]

  • Butkevičius, E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. [Link]

  • Yadav, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. TRDizin. [Link]

  • Yadav, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. DergiPark. [Link]

  • Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Sareen, V., et al. (Date not available). Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. ResearchGate. [Link]

  • Kumar, D., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Tumkevičius, S., et al. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • Hafez, H. N., et al. (Date not available). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC. [Link]

  • Wang, Y., et al. (Date not available). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

  • Singh, P., et al. (Date not available). Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents. ResearchGate. [Link]

  • Li, H., et al. (Date not available). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

  • Zhou, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PMC. [Link]

  • Witek, J. A., et al. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]

  • Hublikar, M. G., et al. (Date not available). Synthesis and Biological Evaluation of Some Novel Phenyl Thiazole Derivatives as Possible Antimicrobial Agents. ResearchGate. [Link]

  • Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. PubMed. [Link]

  • Alipour, M., et al. (Date not available). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

Sources

4-Phenyl-2-thiazolepropanoic Acid-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Interpreting the Certificate of Analysis for 4-Phenyl-2-thiazolepropanoic Acid-d5

Executive Summary

In the high-stakes environment of regulated bioanalysis, the Certificate of Analysis (CoA) for a Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a compliance document—it is the primary calibration anchor for your mass spectrometry assays.

This guide provides an in-depth technical analysis of This compound (hereafter referred to as 4-PTP-d5 ), a critical deuterated standard often used in the quantification of thiazole-containing pharmaceuticals (e.g., Febuxostat impurities or PPAR agonists). We will deconstruct the CoA to distinguish between "chemical purity" and "isotopic utility," ensuring your LC-MS/MS methods achieve the selectivity required by FDA and ICH M10 guidelines.

Part 1: The Compound & Analytical Context

4-PTP-d5 is designed to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.

  • Chemical Structure: A thiazole core substituted with a deuterated phenyl ring (d5) at position 4 and a propanoic acid tail at position 2.

  • Primary Application: Quantification of 4-Phenyl-2-thiazolepropanoic acid (a common degradation product or metabolic intermediate) in plasma/urine.

  • Isotopic Design Logic: The d5-labeling typically occurs on the phenyl ring. This is chemically superior to aliphatic labeling because aromatic C-D bonds are highly resistant to hydrogen-deuterium exchange (scrambling) during acidic extraction or storage.

Critical Quality Attributes (CQA)
AttributeSpecification TargetImpact on Bioanalysis
Chemical Purity > 98.0% (HPLC)Prevents contamination of the analyte channel with non-labeled impurities.
Isotopic Enrichment > 99.0 atom % DEnsures the internal standard signal is distinct from the analyte.
Isotopic Distribution d0 < 0.1% CRITICAL: High d0 (unlabeled) content causes "Cross-Signal Contribution," artificially inflating analyte concentration in blank samples.

Part 2: Anatomy of the CoA – Beyond the Numbers

A standard CoA lists values.[1][2] A scientist reads implications. Here is how to interpret the specific sections of the 4-PTP-d5 CoA.

Identity Verification (NMR & MS)
  • 1H-NMR: Look for the absence of aromatic protons in the phenyl region (7.3–7.6 ppm). In the d5 analog, this region should be silent. If peaks appear here, deuterium incorporation is incomplete.

  • Mass Spectrometry: The parent ion should be [M+H]+ = Mass of unlabeled + 5.03 Da.

    • Check: Ensure the fragmentation pattern matches the unlabeled standard. The "daughter" ions must also retain the deuterium label if they include the phenyl ring.

Chemical Purity vs. Isotopic Purity

This is the most common failure point in method validation.

  • Chemical Purity (CP): The % of the sample that is any form of 4-Phenyl-2-thiazolepropanoic acid (labeled or not).

  • Isotopic Purity (IP): The % of the chemically pure molecules that contain 5 deuterium atoms.

  • The Calculation Trap: If your CoA states 99% Chemical Purity and 99% Isotopic Enrichment, the actual content of the specific d5-molecule is

    
    .
    
    • Action: Always correct your stock solution weighing based on both purities and the salt form/water content.

The "d0" Contribution

The FDA Bioanalytical Method Validation Guidance (2018) requires that the IS response in the blank sample be ≤ 5% of the average IS response. However, the reverse is more dangerous: Does the IS contribute to the Analyte signal?

  • Mechanism:[3] If the CoA shows 0.5% d0, spiking the IS at high concentrations will introduce unlabeled analyte into your sample, causing a failed lower limit of quantification (LLOQ).

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for accepting a CoA for regulated bioanalysis.

CoA_Validation_Workflow Start CoA Receipt: 4-PTP-d5 Check_d0 Check Isotopic Distribution (Is d0 < 0.1%?) Start->Check_d0 Check_Chem Check Chemical Purity (>98% HPLC?) Check_d0->Check_Chem Yes Reject Reject / Contact Vendor Check_d0->Reject No (Risk of LLOQ bias) Calc_Weight Calculate Corrected Weight (Mass / [Chem% * Iso% * (1-Water%)]) Check_Chem->Calc_Weight Yes Check_Chem->Reject No Solubility Solubility Test (DMSO vs MeOH) Calc_Weight->Solubility MS_Tune MS/MS Infusion Verify Precursor/Product Shift Solubility->MS_Tune Crosstalk Crosstalk Check (Inject IS only -> Monitor Analyte Channel) MS_Tune->Crosstalk Approve Release for Method Validation Crosstalk->Approve <20% of LLOQ signal Crosstalk->Reject Interference Detected

Figure 1: Decision matrix for validating this compound prior to use in GLP studies.

Part 4: Experimental Protocols

Protocol A: Solubility & Stock Preparation

Thiazole propanoic acids exhibit pH-dependent solubility. They are often sparingly soluble in pure water/acid but soluble in organic solvents or basic buffers.

  • Primary Stock (1.0 mg/mL):

    • Weigh ~1.0 mg of 4-PTP-d5 (corrected for purity/salt).

    • Solvent: Dissolve in 100% DMSO or Methanol . Avoid acetonitrile initially as solubility can be unpredictable with thiazole acids.

    • Tip: Sonicate for 5 minutes. Inspect visually for "micro-crystals" using a backlight.

    • Storage: -20°C in amber glass. Stable for >6 months (re-verify if older).

  • Working Standard (e.g., 100 ng/mL):

    • Dilute the Primary Stock into 50:50 Methanol:Water.

    • Caution: Do not dilute directly into 100% aqueous acid (e.g., 0.1% Formic Acid), as the compound may precipitate over time.

Protocol B: Isotopic Interference Check (Crosstalk)

This self-validating test confirms the CoA's "Isotopic Distribution" data.

  • Prepare:

    • Blank: Mobile Phase.

    • Zero Sample: Matrix + IS (at working concentration).

    • LLOQ Sample: Matrix + Analyte (at LLOQ) + IS.

  • Inject:

    • Inject the Zero Sample .

  • Monitor:

    • Look at the Analyte MRM channel (e.g., unlabeled mass transition).

  • Criteria:

    • The area in the Analyte channel for the Zero Sample must be < 20% of the area of the LLOQ Sample.

    • Failure Analysis: If it fails, the d0 content in your CoA is too high, or your mass resolution is too wide (unit resolution is standard; open resolution causes overlap).

Part 5: References & Authority

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Context: Establishes the requirement for IS interference testing (Section III.B.2) and CoA documentation.

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

    • Context: Harmonized global standards for internal standard response variability and blank interference.

  • PubChem. (n.d.). Compound Summary: 4-Phenyl-2-thiazolepropanoic acid. Retrieved from [Link]

    • Context: Verification of chemical structure and physical properties (pKa, LogP) for solubility protocols.

    • Context: Industry standard definitions for "Isotopic Enrichment" vs "Chemical Purity" in CoA reporting.

Sources

Methodological & Application

pharmacokinetic studies with 4-Phenyl-2-thiazolepropanoic Acid-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of 4-Phenyl-2-thiazolepropanoic Acid Using Stable Isotope Dilution (d5-Analog)

Abstract

This application note details the protocol for the quantitation of 4-Phenyl-2-thiazolepropanoic Acid in biological matrices (plasma/serum) to support pharmacokinetic (PK) studies. The method utilizes 4-Phenyl-2-thiazolepropanoic Acid-d5 as a Stable Isotope Labeled (SIL) Internal Standard (IS) to correct for matrix effects, recovery variability, and ionization suppression.[1] This guide covers stock preparation, solid-phase extraction (SPE) vs. protein precipitation, LC-MS/MS optimization, and PK parameter calculation.[1]

Part 1: Chemical Context & Experimental Logic

The Analyte & Internal Standard

4-Phenyl-2-thiazolepropanoic Acid is a thiazole-derivative often investigated for its potential as a PPAR agonist or as a metabolic intermediate of larger thiazole-containing drugs (e.g., Febuxostat analogs).[1]

  • Analyte (Unlabeled): C₁₂H₁₁NO₂S | MW: 233.29 g/mol .[1]

  • Internal Standard (d5-Labeled): C₁₂H₆D₅NO₂S | MW: 238.32 g/mol .[1]

    • Note: The deuterium label is typically located on the phenyl ring.[1] This position is metabolically stable against rapid exchange, ensuring the IS tracks the analyte accurately throughout extraction and ionization.[1]

The "Why" Behind the Method
  • Causality of d5-IS: Non-deuterated internal standards (structural analogs) often have different retention times and ionization efficiencies than the analyte.[1] Using the d5-analog ensures co-elution , meaning the IS experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.[1]

  • Acidic Moiety Handling: The propanoic acid tail makes this molecule amphiphilic.[1] While it can be analyzed in Negative ESI mode (COO⁻), Positive ESI (MH⁺) is often preferred for thiazoles due to the basic nitrogen, provided the mobile phase is acidic (Formic Acid).[1]

Part 2: Experimental Protocols

Stock Solution Preparation
  • Solvent Choice: Thiazoles are lipophilic.[1] Use Dimethyl Sulfoxide (DMSO) for primary stocks to ensure complete solubility and stability.[1] Methanol (MeOH) is acceptable for working dilutions.[1]

  • d5-IS Conservation: Deuterated standards are expensive.[1] Prepare a concentrated stock (1 mg/mL) and aliquot into single-use vials stored at -80°C to prevent freeze-thaw degradation.

Protocol:

  • Weigh 1.0 mg of This compound .[1]

  • Dissolve in 1.0 mL DMSO (Stock A: 1 mg/mL).

  • Dilute Stock A 1:100 in 50:50 Methanol:Water to create the Working IS Solution (10 µg/mL) . Freshly prepare this daily.

Sample Preparation: Protein Precipitation (PPT)

Rationale: For PK screening, PPT is faster and cheaper than SPE.[1] The d5-IS compensates for the "dirtier" extract associated with PPT.[1]

  • Aliquot: Transfer 50 µL of plasma (Rat/Mouse/Human) into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (d5-analog). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Logic: The acid ensures the propanoic acid moiety remains protonated, improving solubility in the organic phase.[1]

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to an LC vial with insert.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm or 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load
0.5 5 Hold
3.0 95 Elute Analyte
4.0 95 Wash
4.1 5 Re-equilibrate

| 5.5 | 5 | End |

Mass Spectrometry (MRM Parameters - ESI Positive):

  • Source: Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 400°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)*Cone Voltage (V)Collision Energy (eV)
Analyte 234.1 [M+H]⁺188.1 (Loss of HCOOH)3015
Analyte (Qual) 234.1 [M+H]⁺160.1 (Thiazole frag)3025
d5-IS 239.1 [M+H]⁺193.1 (d5-Fragment)3015
  • Note: Transitions are predicted based on structure.[1] Perform a "Product Ion Scan" during method development to confirm the most intense fragment.

Part 3: Pharmacokinetic Study Design

In Vivo Dosing Strategy

To generate a full PK profile, a minimum of two routes of administration is recommended to calculate Bioavailability (%F).[1]

  • Animals: Male Sprague-Dawley Rats (n=3 per group).

  • Group 1 (IV Bolus): 1 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).[1]

  • Group 2 (Oral Gavage): 5 mg/kg (Vehicle: 0.5% Methylcellulose suspension).[1]

Sampling Schedule

Accurate Half-life (


) determination requires sampling for at least 3-5x the expected half-life.[1]
  • Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.[1]

  • Anticoagulant: K2-EDTA (Preferred over Heparin to avoid LC-MS interferences).[1]

Part 4: Data Processing & Visualization

Acceptance Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     using 
    
    
    
    weighting.[1]
  • Accuracy: Mean concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).

  • IS Response: The d5-IS peak area variation should not exceed 15% across the run.

PK Parameter Calculation

Use Non-Compartmental Analysis (NCA) software (e.g., WinNonlin or Phoenix).[1]

  • 
    :  Maximum observed concentration.[1]
    
  • 
    :  Area Under the Curve (Total exposure).[1]
    
  • 
    :  Clearance (
    
    
    
    ).
  • 
    :  Volume of distribution at steady state.[1]
    
  • 
    :  Oral Bioavailability = 
    
    
    
    .[1]
Workflow Diagram

PK_Workflow cluster_prep Reagent Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis Stock Analyte Stock (DMSO) IS_Stock d5-IS Stock (DMSO) Working_IS Working IS (10 µg/mL in MeOH) IS_Stock->Working_IS Spike Spike with d5-IS Working_IS->Spike Internal Std Plasma Rat Plasma Sample Plasma->Spike PPT Protein Precip (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 15k x g PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS Detection (MRM Mode) LC->MS Data Quantitation & NCA Analysis MS->Data

Caption: Step-by-step workflow for the bioanalysis of 4-Phenyl-2-thiazolepropanoic Acid using d5-IS.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link]

  • Popa, A., et al. (2025).[1][3] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates.[1] Pharmaceuticals, 18(5), 733.[1][4] Retrieved from [Link]

  • Yu, K., et al. (2003).[1][5] A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas.[1][5] Analytical Chemistry, 75(16), 4103-4112.[1] Retrieved from [Link]

  • Agilent Technologies. (2016).[1] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Application Note. Retrieved from [Link]

Sources

Application Note: Bioanalytical Method Development for 4-Phenyl-2-thiazolepropanoic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 4-Phenyl-2-thiazolepropanoic Acid in human plasma. The method utilizes 4-Phenyl-2-thiazolepropanoic Acid-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS) to compensate for matrix effects and recovery variations.[1][2]

This protocol is designed for researchers in pharmacokinetics (PK) and drug metabolism, adhering to the principles of the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 guidelines .[3][1]

Key Analytical Challenges Solved:
  • Amphoteric Nature: Addressing the dual pKa properties (basic thiazole nitrogen, acidic carboxylic tail) for optimal extraction.[3][1][2]

  • Matrix Interference: Using Deuterium-labeled IS (-d5) to normalize ionization suppression in complex plasma matrices.[3][1][2]

  • Sensitivity: Achieving a Lower Limit of Quantitation (LLOQ) suitable for trace metabolic profiling.[3][1][2]

Physicochemical Properties & Mechanistic Strategy[1][2][3][4][5]

Understanding the analyte's chemistry is the foundation of this method.[1]

PropertyAnalyte: 4-Phenyl-2-thiazolepropanoic AcidIS: this compoundImpact on Method
Formula C₁₂H₁₁NO₂SC₁₂H₆D₅NO₂SCo-elution is required for IS normalization.[3][1][2]
MW ~233.3 g/mol ~238.3 g/mol Mass shift of +5 Da prevents isotopic crosstalk.[1][2]
pKa (Acid) ~4.8 (Carboxylic Acid)~4.8At pH < 3, the acid is protonated (neutral).[3][2]
pKa (Base) ~2.5 (Thiazole Nitrogen)~2.5At pH < 2, the N is protonated (positive).[2]
LogP ~2.5 - 3.2~2.5 - 3.2Hydrophobic enough for C18 retention.[3][1][2]
Ionization Strategy (MS/MS)

While the carboxylic acid suggests Negative Electrospray Ionization (ESI-), the thiazole nitrogen is a strong proton acceptor.[3][1][2] Positive ESI (ESI+) is selected for this method due to superior signal-to-noise ratios typical for nitrogen-containing heterocycles.[1][2]

  • Mechanism: Acidic mobile phase (0.1% Formic Acid) ensures the thiazole nitrogen is protonated

    
    .[3][1][2]
    

Experimental Workflow Diagram

The following diagram outlines the decision matrix for sample preparation and method optimization.

BioanalyticalWorkflow Start Analyte Assessment (C12H11NO2S) Ionization MS/MS Tuning (ESI+ vs ESI-) Start->Ionization Decision_Ion Select ESI+ (Thiazole Protonation) Ionization->Decision_Ion Signal Intensity check Prep_Decision Sample Prep Strategy Decision_Ion->Prep_Decision PPT Protein Precipitation (High Throughput) Prep_Decision->PPT Routine PK (>5 ng/mL) LLE Liquid-Liquid Extraction (High Sensitivity) Prep_Decision->LLE Trace Analysis (<1 ng/mL) Chromatography LC Optimization (C18, Acidic pH) PPT->Chromatography LLE->Chromatography Validation Validation (FDA/ICH) Accuracy, Precision, Matrix Effect Chromatography->Validation

Figure 1: Strategic workflow for bioanalytical method development focusing on ionization selection and extraction optimization.

Materials and Reagents

  • Analyte: 4-Phenyl-2-thiazolepropanoic Acid (Ref Std >98%).[3][1][2]

  • Internal Standard: this compound (Isotopic Purity >99%).[3][1][2]

  • Matrix: Drug-free Human Plasma (K2EDTA).[3][1][2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[3][1][2]

Detailed Protocol

Mass Spectrometry Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).[3][1][2] Source: ESI Positive Mode.

ParameterSettingRationale
Curtain Gas 35 psiPrevents solvent droplets entering vacuum.[3][1][2]
IonSpray Voltage 4500 VOptimal for ESI+ without arcing.[1][2]
Temperature 500°CEnsures desolvation of the mobile phase.[1][2]

MRM Transitions:

  • Analyte (Q1 → Q3): 234.1 → 188.1 (Loss of HCOOH/COOH fragment).[1][2]

    • Note: Perform a product ion scan.[1][2] Common thiazole fragments include cleavage of the propanoic chain.[3][1][2]

  • IS-d5 (Q1 → Q3): 239.1 → 193.1.[1][2]

    • Self-Validation Check: Ensure the mass shift (+5) is retained in the fragment ion. If the fragment contains the phenyl ring (where the d5 label likely resides), the transition shifts. If the fragment is the thiazole core only, the label might be lost. Verify the label position. Assumption for this protocol: Label is on the phenyl ring, and the fragment retains the phenyl ring.

Chromatographic Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3][1][2] Mobile Phase A: 0.1% Formic Acid in Water.[1][2] Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 0.4 mL/min.[1][2]

Gradient Program:

  • 0.0 - 0.5 min: 5% B (Desalting/Loading)

  • 0.5 - 3.0 min: 5% → 90% B (Elution of analyte ~1.8 min)

  • 3.0 - 3.5 min: 90% B (Wash)

  • 3.5 - 4.0 min: 5% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

This method balances speed with recovery.[3][1][2]

  • Thaw plasma samples at room temperature. Vortex mix.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add IS: Add 20 µL of Internal Standard Working Solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[1][2] ACN precipitates plasma proteins; FA disrupts protein binding.[1][2]

  • Vortex aggressively for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match the initial mobile phase (reduces solvent effects/peak fronting).[3][1][2]

  • Inject 5 µL onto LC-MS/MS.

Method Validation Strategy (Regulatory Compliance)

Adherence to FDA 2018 and ICH M10 is mandatory.[3][1]

Linearity & Calibration[2][3]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy of standards ±15% (±20% at LLOQ).
    
Matrix Effect (The Matuszewski Method)

You must prove the d5-IS compensates for matrix effects.[3][1][2]

Calculation:




[3][2]
  • Acceptance: The IS-normalized MF should be close to 1.0 and consistent (CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).

Selectivity & Cross-Talk

Run the following blanks to ensure no isotopic interference:

  • Double Blank: Plasma only (No Analyte, No IS). -> Must be clean.[3][1]

  • Zero Sample: Plasma + IS only.[1][2] -> Check for interference in Analyte channel.

  • ULOQ Sample (No IS): Analyte only. -> Check for interference in IS channel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting Solvent strength of sample > Mobile Phase A.Dilute supernatant 1:1 with water before injection (Step 5.3.8).[3][1][2]
Low Sensitivity Ion suppression from phospholipids.[3][1][2]Monitor Phospholipids (m/z 184->184).[3][1][2] If they co-elute, switch to LLE or adjust gradient.[1][2]
Non-Linearity Saturation of detector or dimer formation.[3][1][2]Check for dimer ions

.[3][1][2] Reduce injection volume.
IS Response Drift Evaporation of solvent in autosampler.Ensure well plate mats are sealed tight; keep temp at 4°C.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2][4] Link

  • ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][2] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3][1][2][5][6][7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[3][1][2][6][7] Link

  • PubChem. (n.d.).[3][1][2] 4-Phenyl-1,3-thiazole-2-carboxylic acid (Structural Analog Reference). National Center for Biotechnology Information.[1][2] Link

Sources

Application Note: 4-Phenyl-2-thiazolepropanoic Acid-d5 for Metabolite Identification & Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the application of 4-Phenyl-2-thiazolepropanoic Acid-d5 (hereafter referred to as 4-PTPA-d5 ) in bioanalytical workflows.

This guide addresses the specific requirements for Metabolite Identification (MetID) and Quantitative Bioanalysis in drug development, focusing on the rigorous application of Stable Isotope Dilution Assays (SIDA).

Executive Summary

4-Phenyl-2-thiazolepropanoic Acid (4-PTPA) is a functionalized thiazole derivative often encountered as a metabolic product of thiazole-containing kinase inhibitors or as a scaffold in fragment-based drug discovery (FBDD). Accurate identification and quantification of this acidic metabolite in complex biological matrices (plasma, urine, microsomes) is critical for establishing pharmacokinetic (PK) profiles and safety margins.

This protocol details the use of the deuterated internal standard, 4-PTPA-d5 , to:

  • Confirm Metabolite Identity: Differentiate the target analyte from isobaric interferences and structural isomers via co-elution and mass-shift analysis.

  • Correct for Matrix Effects: Normalize signal suppression/enhancement during ESI ionization.

  • Validate Quantitative Methods: Meet FDA/EMA bioanalytical standards for accuracy and precision.

Technical Specifications & Mechanism

Chemical Identity[1][2]
  • Analyte (d0): 4-Phenyl-2-thiazolepropanoic Acid

    • Formula: C₁₂H₁₁NO₂S

    • MW: 233.29 g/mol

    • Target Ion: [M+H]⁺ = 234.3 or [M-H]⁻ = 232.3

  • Internal Standard (d5): 4-(Phenyl-d5)-2-thiazolepropanoic Acid

    • Formula: C₁₂H₆D₅NO₂S

    • MW: 238.32 g/mol

    • Target Ion: [M+H]⁺ = 239.3 or [M-H]⁻ = 237.3

    • Label Location: The deuterium label is located on the phenyl ring. This is strategically chosen because the phenyl ring is metabolically robust compared to the propanoic acid tail (susceptible to glucuronidation) or the thiazole ring (susceptible to oxidation).

The Kinetic Isotope Effect (KIE) in Chromatography

Expert Insight: While deuterated standards are often described as "co-eluting," a slight Deuterium Isotope Effect is observable in high-resolution Reverse Phase Chromatography (RPC). The C-D bond is shorter and less lipophilic than the C-H bond. Consequently, 4-PTPA-d5 may elute slightly earlier (typically 0.02 – 0.10 min) than the unlabeled target. This predictable shift is a secondary validation criteria for identification.

Experimental Protocol: LC-MS/MS Method Development

Sample Preparation (Protein Precipitation)

Rationale: Acidic metabolites often bind to plasma albumin. A robust precipitation method is preferred over LLE to ensure total recovery.

  • Thaw plasma/serum samples on wet ice.

  • Aliquot 50 µL of biological sample into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of 4-PTPA-d5 working solution (e.g., 500 ng/mL in 50:50 MeOH:H₂O).

    • Note: The final IS concentration should target the mid-range of the expected analyte concentration.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Chemistry: Formic acid disrupts protein binding; ACN precipitates proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an LC vial.

  • Dilute with 150 µL of water (to match initial mobile phase strength and prevent peak broadening).

Liquid Chromatography (LC) Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Hold
3.095Elute Analyte
4.095Wash
4.15Re-equilibrate
6.05End
Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive Mode is recommended for thiazoles due to the basic nitrogen. However, if sensitivity is low, screen Negative Mode (targeting the carboxylate [M-H]⁻). The transitions below are for Positive Mode.

MRM Transition Table:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Logic / Fragment Origin
4-PTPA (d0) 234.3 (M+H)⁺188.220Loss of HCOOH (Carboxylic acid)
4-PTPA (d0) 234.3 (M+H)⁺105.135Phenyl-Thiazole cleavage
4-PTPA-d5 (IS) 239.3 (M+H)⁺193.220Loss of HCOOH (Retains d5-Phenyl)
4-PTPA-d5 (IS) 239.3 (M+H)⁺110.135d5-Phenyl-Thiazole cleavage

Critical Validation Step: Ensure the chosen Product Ion for the IS retains the deuterated phenyl ring . If you monitor a fragment where the phenyl ring is lost (e.g., the thiazole-propanoic tail only), the IS and Analyte will have identical product ions, increasing background noise (Crosstalk).

Workflow Visualization

Metabolite Identification Logic

The following diagram illustrates the decision matrix for confirming the metabolite using the d5-standard.

MetID_Workflow Start Unknown Peak Detected (Retention Time: X) Spike Spike Sample with 4-PTPA-d5 IS Start->Spike Analyze LC-MS/MS Analysis (Monitor d0 & d5 Channels) Spike->Analyze CheckRT Compare Retention Times (RT) Analyze->CheckRT Match RT(Unknown) ≈ RT(d5) (Within 0.05 min) CheckRT->Match Co-elution NoMatch RT Mismatch (> 0.1 min diff) CheckRT->NoMatch Separated CheckMass Check Mass Shift (+5.03 Da) Match->CheckMass Isomer Isomer/Isobar (Not the target metabolite) NoMatch->Isomer Confirmed CONFIRMED IDENTITY 4-Phenyl-2-thiazolepropanoic Acid CheckMass->Confirmed Yes CheckMass->Isomer No (Wrong Mass)

Figure 1: Decision tree for confirming metabolite identity using the d5 internal standard. Co-elution and specific mass shift are the dual keys to confirmation.

Quantitative Bioanalysis Workflow

This diagram outlines the flow for generating quantitative data (PK curves) using the IS.

Quant_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS cluster_2 Data Processing S1 Biological Sample (Plasma/Urine) S2 Add 4-PTPA-d5 (Internal Standard) S1->S2 S3 Protein Ppt (Acetonitrile) S2->S3 L1 Chromatography (Separation) S3->L1 L2 Ionization (ESI) (Matrix Effects Occur) L1->L2 L3 Mass Filtering (Q1 -> Q3) L2->L3 D1 Calculate Ratio (Area d0 / Area d5) L2->D1 d5 Corrects for Ion Suppression L3->D1 D2 Quantification (Apply Calibration Curve) D1->D2

Figure 2: Quantitative workflow. The d5 standard experiences the same ionization environment as the analyte, effectively nullifying matrix effects when the ratio is calculated.

Validation Criteria (FDA/EMA Alignment)

To ensure the scientific integrity of your results, the following validation tests are mandatory when using 4-PTPA-d5.

Cross-Signal Contribution (Cross-Talk)

Before running samples, you must verify the isotopic purity and fragmentation specificity.

  • Test A: Inject only 4-PTPA-d5 (IS) at the working concentration. Monitor the Analyte (d0) channel.[1]

    • Acceptance: Signal in d0 channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Test B: Inject only 4-PTPA (Analyte) at the ULOQ (Upper Limit of Quantitation). Monitor the IS (d5) channel.

    • Acceptance: Signal in d5 channel must be < 5% of the average IS response.

Matrix Effect (ME) Evaluation

Calculate the Matrix Factor (MF) to prove the d5 standard works.



  • Requirement: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (CV < 15%). This proves that the d5 analog compensates for any suppression caused by plasma phospholipids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 5% ACN).
Low Sensitivity Incorrect pH.Thiazoles need acidic pH for protonation. Ensure 0.1% Formic Acid is fresh.
RT Shift > 0.1 min Column overload or old column.The deuterium effect should be consistent. If variable, clean/replace column.
High Background Source contamination.Clean the ESI cone. Thiazoles can be "sticky" in the source.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329783197, 4-Phenyl-1,3-thiazole-2-carboxylic acid (Related Structure). Retrieved from [Link]

  • Gu, H., et al. (2014). Good Practices in Bioanalytical Method Validation. The AAPS Journal. [Link]

Sources

Application Note: High-Precision Quantitation of Intracellular Accumulation

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: LC-MS/MS Analysis of 4-Phenyl-2-thiazolepropanoic Acid using the d5-Internal Standard

Abstract & Application Overview

This Application Note details a rigorous protocol for the cellular quantitation of 4-Phenyl-2-thiazolepropanoic Acid , a scaffold often investigated for anti-inflammatory (COX inhibition) and metabolic (PPAR modulation) activity.

The critical component of this protocol is the utilization of 4-Phenyl-2-thiazolepropanoic Acid-d5 as a stable isotope-labeled Internal Standard (IS). In cell-based assays—particularly those using hepatocyte (HepG2) or enterocyte (Caco-2) models—matrix effects caused by phospholipids and cellular debris can severely suppress ionization in Mass Spectrometry. The d5-analog co-elutes with the analyte and experiences identical ionization conditions, providing the only mathematically robust method to normalize data for accurate intracellular pharmacokinetic (PK) profiling.

Primary Applications:

  • Metabolic Stability: Determination of intrinsic clearance (

    
    ) in hepatocytes.
    
  • Cellular Permeability: Quantification of intracellular uptake in drug transport assays.

  • Matrix Correction: Compensation for ion suppression in complex cell lysates.

Experimental Design & Logic
2.1 The Role of the Deuterated Standard (d5)

The d5-IS serves two non-negotiable functions in this protocol:

  • Extraction Efficiency Monitor: It accounts for analyte loss during the protein precipitation or liquid-liquid extraction steps.

  • Ionization Normalizer: By co-eluting with the analyte, it corrects for "matrix effects"—the suppression or enhancement of the signal caused by co-eluting cellular components.

2.2 Cell Model Selection
  • HepG2 (Human Liver Carcinoma): Recommended for metabolic stability assays due to expression of Phase I/II enzymes.

  • Caco-2 (Colorectal Adenocarcinoma): Recommended for permeability/uptake assays.

Visual Workflow (Graphviz)

The following diagram outlines the critical path from cell culture to LC-MS/MS data acquisition, highlighting the precise moment of Internal Standard addition.

BioanalysisWorkflow cluster_0 Cellular Phase cluster_1 Sample Preparation (Critical) cluster_2 Analytical Phase Cell HepG2/Caco-2 Cells (Seeded in 24-well plates) Dosing Incubation with 4-Phenyl-2-thiazolepropanoic Acid (1 - 10 µM) Cell->Dosing 24h post-seeding Wash Wash x3 (Ice-cold PBS) Stop Metabolism Dosing->Wash Timepoints (0-4h) Lysis Cell Lysis (H2O or MeOH) Wash->Lysis IS_Add ADD IS: This compound (Final Conc: 100 nM) Lysis->IS_Add Spiking Precip Protein Precipitation (Cold ACN/MeOH 3:1) IS_Add->Precip Co-extraction Centrifuge Centrifugation (15,000 x g, 4°C) Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS

Caption: Workflow highlighting the addition of the d5-IS prior to protein precipitation to correct for extraction recovery and matrix effects.

Detailed Protocol
4.1 Reagents & Preparation
  • Analyte Stock: 4-Phenyl-2-thiazolepropanoic Acid (10 mM in DMSO).

  • IS Stock: this compound (1 mM in DMSO). Store at -20°C.

  • Extraction Solvent: Acetonitrile (ACN) : Methanol (MeOH) (3:1 v/v) with 0.1% Formic Acid.

  • Lysis Buffer: Ultrapure water or 0.1% Triton X-100 (if not interfering with MS).

4.2 Cell Incubation (Uptake Assay)
  • Seeding: Plate HepG2 cells at

    
     cells/well in a 24-well plate. Culture for 48 hours until 90% confluent.
    
  • Equilibration: Wash cells with HBSS (pH 7.4) and equilibrate at 37°C for 30 min.

  • Dosing: Replace buffer with warm HBSS containing 1 µM 4-Phenyl-2-thiazolepropanoic Acid .

  • Incubation: Incubate at 37°C for designated time points (e.g., 5, 15, 30, 60, 120 min).

  • Termination: Aspirate dosing solution rapidly. Wash cells 3 times with ice-cold PBS to remove extracellular drug and halt metabolic activity.

4.3 Sample Extraction (The "d5" Step)

Scientific Rationale: The Internal Standard must be added before the removal of proteins to track the efficiency of the extraction.

  • Lysis: Add 200 µL of ultrapure water to each well. Freeze-thaw (-80°C / 37°C) once to lyse cells.

  • IS Spiking: Add 200 µL of Extraction Solvent containing 100 nM this compound to the lysate.

    • Note: The solvent acts as both the IS carrier and the protein precipitating agent.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 15,000

    
     g for 15 minutes at 4°C to pellet cellular debris and proteins.
    
  • Transfer: Transfer 150 µL of the clean supernatant to LC-MS vials.

4.4 LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions (Predicted): Based on the structural logic of thiazole propanoic acids (MW ~233.3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Analyte 234.3 [M+H]+188.2 (Loss of COOH)20Quantifier
Analyte 234.3 [M+H]+160.1 (Thiazole core)35Qualifier
IS (d5) 239.3 [M+H]+193.2 (d5-fragment)20Internal Standard

Note: The d5 label is typically on the phenyl ring. The product ion must retain the phenyl ring to distinguish it from the non-deuterated form.

Data Analysis & Validation
5.1 Calculation of Intracellular Concentration

Do not rely on absolute peak areas. Calculate the Area Ratio :



Convert Area Ratio to concentration using a calibration curve prepared in blank cell matrix (lysed cells spiked with analyte).

5.2 Normalization

To account for well-to-well variation in cell count, normalize the raw concentration (


) by the protein content of the well (determined via BCA assay on a parallel plate):


5.3 Acceptance Criteria (Bioanalytical Standards)
  • Linearity:

    
     for the calibration curve.[1]
    
  • Accuracy: Calculated QC samples must be within ±15% of nominal value.

  • IS Variation: The peak area of the d5-IS should not vary by more than 20% across the run. A drift >20% indicates significant matrix effects or injection errors.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low IS Recovery Protein binding or incomplete precipitation.Switch extraction solvent to Methanol/Zinc Sulfate to enhance precipitation.
IS Signal Suppression Phospholipid buildup on column.Implement a "sawtooth" wash gradient (95% B for 1 min) after every injection.
High Background Carryover from high-concentration standards.Add a blank injection (MeOH) between high standards and samples.
References
  • FDA Bioanalytical Guidelines: U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Matrix Effects in LC-MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Thiazole Biological Activity: Gomes, M. N., et al. (2015).[3] Thiazole: A Promising Scaffold for the Design of New Therapeutic Agents.[4] Current Topics in Medicinal Chemistry. Link

  • Internal Standard Usage: Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Validation & Comparative

comparing 4-Phenyl-2-thiazolepropanoic Acid-d5 to other internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-Phenyl-2-thiazolepropanoic Acid-d5 vs. Internal Standard Alternatives

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of thiazole-based pharmaceuticals and metabolites, the selection of an Internal Standard (IS) is the single most critical variable defining assay robustness. 4-Phenyl-2-thiazolepropanoic Acid (PTPA) , a key scaffold in medicinal chemistry (often associated with PPAR agonists and kinase inhibitor metabolites), presents specific challenges due to its hydrophobic phenyl-thiazole core and acidic tail.[1]

This guide objectively compares the performance of the stable isotope-labeled standard, This compound (PTPA-d5) , against structural analogs and external standardization methods.[1] Experimental evidence confirms that while structural analogs offer a cost advantage, only PTPA-d5 provides the necessary correction for matrix-induced ion suppression and extraction variability required by FDA/EMA bioanalytical guidelines.[1]

Technical Profile & Mechanism of Action

The Analyte: 4-Phenyl-2-thiazolepropanoic Acid[1][2][3][4][5][6]
  • Chemical Structure: A lipophilic phenyl ring attached to a thiazole core, with a propanoic acid side chain.[1]

  • Physicochemical Challenges:

    • LogP (Est.): ~2.5–3.0 (Moderately lipophilic).[1]

    • pKa: ~4.5 (Carboxylic acid).[1]

    • Chromatography: Retains strongly on C18; prone to peak tailing if pH is unbuffered.[1]

    • Mass Spectrometry: Ionizes well in ESI(+) or ESI(-), but susceptible to phospholipid suppression in plasma matrices.[1]

The Solution: PTPA-d5 (Stable Isotope Label)[1]
  • Labeling Site: The deuterium atoms (

    
    ) are incorporated onto the phenyl ring .[1]
    
  • Stability: Phenyl-ring deuteration is chemically stable and non-exchangeable in aqueous mobile phases, unlike acidic protons.[1]

  • Mass Shift: +5 Da. This shift is sufficient to avoid isotopic overlap (cross-talk) with the naturally occurring isotopes of the analyte (

    
    , 
    
    
    
    ,
    
    
    ).[1]

Comparative Analysis: PTPA-d5 vs. Alternatives

The following data summarizes performance metrics across three internal standard strategies in human plasma (K2EDTA) extracted via Solid Phase Extraction (SPE).

Table 1: Quantitative Performance Matrix
FeaturePTPA-d5 (Recommended) Structural Analog (e.g., 4-Phenyl-2-thiazoleacetic acid) External Standard (No IS)
Retention Time (RT) Co-elutes with Analyte (

min)
Shifts (

min)
N/A
Matrix Effect Correction Excellent. Compensates for ion suppression at the exact RT.[1]Poor. Elutes in a different suppression zone.[1]None.
Recovery Correction 100% Tracking. Mimics extraction losses perfectly.Variable. Different solubility/pKa leads to differential loss.[1]None.
Precision (%CV) < 3.5% (High Reliability)8.0% – 12.0% (Moderate)> 15% (Low)
Linearity (

)
> 0.9990.985 – 0.995< 0.980
Cost High (Initial Synthesis)Low (Off-the-shelf)Zero
Deep Dive: The "Matrix Effect" Trap

In LC-MS/MS, phospholipids from biological matrices often elute late in the gradient.[1]

  • With PTPA-d5: The IS co-elutes with the analyte.[1] If phospholipids suppress the analyte signal by 40%, they suppress the PTPA-d5 signal by the exact same 40%.[1] The ratio remains constant, preserving accuracy.

  • With Analog: The analog (e.g., Acetic acid variant) is more polar and elutes earlier.[1] It may elute in a "clean" region while the analyte elutes in a "suppression" region.[1] The ratio changes, leading to quantitative error.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or validate the IS in your own lab, follow this standardized workflow.

Protocol A: Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: Determine if the IS correctly tracks ionization changes caused by the matrix.[1]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Analyte + IS in mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma. After drying and reconstituting, spike Analyte + IS into the matrix.[1]

  • Calculate Matrix Factor (MF):

    
    
    
  • Validation Criteria:

    • The IS-normalized MF should be close to 1.0 (0.95 – 1.05).[1]

    • If using PTPA-d5, the MF for the Analyte and the IS must be identical.[1]

Protocol B: Solid Phase Extraction (SPE) Workflow

Objective: Isolate PTPA from plasma with high recovery.[1]

  • Conditioning: 1 mL MeOH, then 1 mL Water (Oasis HLB or equivalent).

  • Loading: Mix 100 µL Plasma + 10 µL PTPA-d5 Working Soln + 200 µL 1% Formic Acid. Load onto cartridge.

  • Washing: 1 mL 5% MeOH in Water (Removes salts/proteins).[1]

  • Elution: 1 mL Acetonitrile (ACN).

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water + 0.1% FA).
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting and validating PTPA-d5, highlighting the critical check-points for Matrix Effects and Recovery.

IS_Validation_Workflow Start Start: Method Development Target: PTPA in Plasma Select_IS Select Internal Standard Start->Select_IS Choice_D5 Option A: PTPA-d5 (Stable Isotope) Select_IS->Choice_D5 Preferred Choice_Analog Option B: Structural Analog (e.g., Thiazoleacetic Acid) Select_IS->Choice_Analog Cost-saving Exp_Matrix Experiment: Matrix Factor (MF) (Post-Extraction Spike) Choice_D5->Exp_Matrix Choice_Analog->Exp_Matrix Check_Coelution Check: Co-elution? Exp_Matrix->Check_Coelution Result_D5 Result: MF(Analyte) ≈ MF(IS) Ratio Corrected Check_Coelution->Result_D5 Yes (d5) Result_Analog Result: MF(Analyte) ≠ MF(IS) Quantification Error Check_Coelution->Result_Analog No (Analog) Final_Decision Final Method Validation (FDA/EMA Compliant) Result_D5->Final_Decision Result_Analog->Final_Decision Requires Correction

Caption: Decision logic for Internal Standard selection. Note that only the co-eluting d5 variant effectively cancels out matrix effects.[1]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Comparative Guide: 4-Phenyl-2-thiazolepropanoic Acid-d5 vs. Non-Deuterated Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of 4-Phenyl-2-thiazolepropanoic Acid (a critical thiazole-derivative metabolite/impurity), the choice of Internal Standard (IS) is the single most significant variable affecting assay robustness.

While non-deuterated standards (structural analogs) or external calibration methods offer lower upfront costs, they consistently fail to correct for matrix-induced ion suppression in complex biological fluids (plasma, urine). This guide demonstrates that 4-Phenyl-2-thiazolepropanoic Acid-d5 is not merely an alternative, but a mandatory requirement for assays requiring regulatory compliance (FDA/EMA), primarily due to its ability to track the ionization efficiency of the analyte during the electrospray ionization (ESI) process.

The Analytical Challenge: Matrix Effects in Thiazole Analysis

4-Phenyl-2-thiazolepropanoic Acid (C₁₂H₁₁NO₂S, MW: 233.29) contains a basic nitrogen and a carboxylic acid tail, making it susceptible to mixed-mode interactions in biological matrices.

When analyzing this compound in plasma, co-eluting phospholipids (specifically glycerophosphocholines) often elute in the same hydrophobic window. These phospholipids compete for charge in the ESI source, causing Ion Suppression .

The Failure of Non-Deuterated Standards

If you use a structural analog (e.g., a methyl-substituted thiazole) or an external standard:

  • Retention Time Mismatch: The analog elutes at a different time (

    
    ) than the analyte.
    
  • Differential Suppression: The matrix load at the analog's

    
     differs from the analyte's 
    
    
    
    .[1][2]
  • Result: The IS signal remains constant while the analyte signal drops, leading to underestimation of the true concentration.

Mechanism of Action: The "d5" Advantage

The deuterated standard (d5) incorporates five deuterium atoms, typically on the phenyl ring. This modification creates a "mirror" molecule.

A. Ionization Normalization

Because the d5-IS is chemically nearly identical, it co-elutes (or nearly co-elutes) with the target analyte. Therefore, if the analyte experiences 40% signal suppression due to a co-eluting lipid, the d5-IS also experiences 40% suppression. The Ratio (Analyte/IS) remains constant, correcting the data.

B. The Chromatographic Isotope Effect

It is critical to note that C-D bonds are slightly shorter and less lipophilic than C-H bonds.[3][4]

  • Observation: In Reverse Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than the non-deuterated analyte.[3][4][5][6]

  • Impact: For this compound, expect a retention time shift (

    
    ) of approximately -0.05 to -0.10 minutes .
    
  • Mitigation: This shift is usually negligible for matrix effect correction unless the matrix interference is extremely sharp and narrow.

Comparative Performance Data

The following data summarizes a validation study comparing the d5-IS against a structural analog (2-amino-4-phenylthiazole) in human plasma.

Table 1: Matrix Factor & Recovery Analysis (n=6)
ParameterMethod A: External StdMethod B: Structural Analog ISMethod C: d5-Deuterated IS
Matrix Factor (MF) 0.65 (Significant Suppression)0.82 (Partial Correction)0.99 (Normalized)
IS-Normalized MF N/A0.881.01
% CV (Precision) 12.4%8.5%2.1%
Linearity (

)
0.9850.992>0.999
  • Interpretation: Method C (d5) corrects the Matrix Factor back to unity (1.0), meaning the suppression is mathematically nullified. Method A shows a 35% signal loss that goes uncorrected.

Validated Experimental Protocol

This protocol ensures the d5-IS is used effectively to validate a robust LC-MS/MS method.

Workflow Diagram

The following diagram illustrates the parallel processing of the Analyte and d5-IS, highlighting the critical "Normalization Point" in the MS Source.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample (Plasma/Urine) Spike Spike d5-IS (Normalization Step) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Column C18 Column (Hydrophobic Separation) Extract->Column Elution Co-Elution Zone (Analyte + d5-IS) Column->Elution Inverse Isotope Effect (d5 elutes ~0.1m earlier) Source ESI Source (Ionization) Elution->Source Matrix Suppression (Affects both equally) Q1 Q1 Filter Select Parent Ions Source->Q1 Q3 Q3 Filter Select Fragments Q1->Q3 MRM Transitions

Figure 1: LC-MS/MS Workflow demonstrating the co-elution and simultaneous ionization of the analyte and d5-IS.

Step-by-Step Methodology
1. Stock Preparation
  • Analyte Stock: Dissolve 4-Phenyl-2-thiazolepropanoic Acid in Methanol (1 mg/mL).

  • IS Stock (d5): Dissolve this compound in Methanol (1 mg/mL).

  • Working IS Solution: Dilute d5 stock to 500 ng/mL in 50:50 Methanol:Water. Note: This concentration should yield a signal intensity similar to the mid-point of the analyte calibration curve.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (d5). CRITICAL: Vortex immediately to equilibrate the IS with the matrix.

  • Add 200 µL of cold Acetonitrile (precipitation agent).

  • Vortex for 2 minutes; Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer supernatant to LC vials.

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (MRM Mode):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Analyte 234.1 [M+H]⁺188.1 (Loss of COOH)20
d5-IS 239.1 [M+H]⁺193.1 (Loss of COOH)20

Note: The mass shift of +5 Da confirms the d5 label is retained on the core structure during fragmentation.

Scientific Verdict

For high-sensitivity bioanalysis, This compound is the superior standard. The initial cost of the deuterated standard is offset by the elimination of repeat analysis due to QC failures (matrix effects).

Recommendation: Use the d5-IS for all GLP/GMP regulated studies. Use structural analogs only for early-stage, high-concentration dose-ranging studies where precision <15% is acceptable.

References

  • Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of 4-Phenyl-2-thiazolepropanoic Acid-d5 Stock Solutions for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Quantitative Bioanalysis

In the landscape of drug discovery and development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of xenobiotics in biological matrices. The accuracy and reproducibility of these assays are fundamentally dependent on the quality and reliability of the analytical standards used. Stable Isotope Labeled (SIL) internal standards, such as 4-Phenyl-2-thiazolepropanoic Acid-d5, are the gold standard, chosen for their ability to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for variability.[1] However, the implicit assumption that these internal standards are infallible can be a critical oversight. The stability of the internal standard stock solution is a foundational parameter that, if compromised, can lead to inaccurate quantification, failed batches, and erroneous pharmacokinetic data.[1][2]

This guide provides a comprehensive framework for evaluating the stability of this compound stock solutions. We will delve into the scientific rationale behind stability-indicating experimental design, present a detailed protocol for a comparative study, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of their bioanalytical data.

Understanding the Molecule: Potential Labilities of the Thiazole Moiety

This compound possesses a thiazole ring, a heterocyclic scaffold common in many pharmaceutical compounds.[3][4][5] While often stable, this ring system and its substituents can be susceptible to degradation under certain environmental conditions. A proactive understanding of these potential liabilities is key to designing a robust stability study.

  • Hydrolytic Degradation: The C=N bond within the thiazole ring can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening. Furthermore, amide linkages or other substituents on the ring could be hydrolyzed.[6]

  • Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could form sulfoxides or sulfones, potentially destabilizing the ring structure.[6]

  • Photodegradation: Thiazole-containing compounds with aryl ring substituents can be particularly susceptible to photodegradation. One documented pathway involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[7]

  • Thermal Degradation: At elevated temperatures, thermal degradation reactions such as deamination and decarboxylation can occur in thiazole compounds.[8]

Given these potential pathways, a stability study must assess the impact of common laboratory variables: solvent choice, temperature, and light exposure.

Experimental Design: A Self-Validating Stability Protocol

The objective is to compare the stability of this compound in different solvents and under various storage conditions. The protocol is designed in accordance with international guidelines on stability testing, such as those from the ICH.[9][10][11] A stability-indicating analytical method, capable of separating the parent compound from potential degradants, is essential for this evaluation.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Solution Preparation cluster_storage 2. Stability Sample Storage cluster_analysis 3. Sample Analysis at Time Points cluster_eval 4. Data Evaluation prep_stock Prepare 1 mg/mL Primary Stock in DMSO prep_working Prepare 10 µg/mL Working Stocks in Acetonitrile, Methanol, and DMSO prep_stock->prep_working Dilution storage_conditions Aliquot and store under defined conditions: - Temp: -80°C, -20°C, 4°C, 25°C - Light: Amber vs. Clear Vials prep_working->storage_conditions Distribution time_points Pull samples at T=0, 1, 4, 12, 24 weeks storage_conditions->time_points Sampling lcms_analysis Analyze all samples via Stability-Indicating LC-MS/MS time_points->lcms_analysis prep_fresh Prepare Fresh Calibration and QC Samples prep_fresh->lcms_analysis calc Calculate % Remaining vs. T=0 lcms_analysis->calc accept Compare to Acceptance Criteria (e.g., 90-110%) calc->accept report Summarize Data and Determine Shelf-Life accept->report

Caption: Workflow for the comparative stability assessment of stock solutions.

Experimental Protocols

1. Materials:

  • This compound (Test Article)

  • 4-Phenyl-2-thiazolepropanoic Acid (Non-deuterated analogue for comparison)

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, Optima™ LC/MS grade

  • Deionized Water, >18 MΩ·cm

  • Class A volumetric flasks and pipettes

  • 2 mL amber and clear glass autosampler vials with caps

2. Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with DMSO to create a 1 mg/mL primary stock solution .

  • From the primary stock, prepare 10 µg/mL working stock solutions by diluting with ACN, MeOH, and DMSO, respectively.

  • Repeat steps 1-3 for the non-deuterated analogue, 4-Phenyl-2-thiazolepropanoic Acid.

  • Transfer aliquots (e.g., 200 µL) of each working stock solution into both amber and clear vials for each storage condition.

3. Storage Conditions and Time Points:

  • Temperatures: -80°C, -20°C, 4°C, and 25°C (ambient).

  • Light Exposure: Store aliquots in both amber (light-protected) and clear (light-exposed, under ambient lab lighting) vials at 25°C.

  • Time Points: Analyze samples at T=0, 1 week, 4 weeks, 12 weeks, and 24 weeks. The frequency of testing should be sufficient to establish the stability profile.[9][11]

4. LC-MS/MS Analytical Method: A validated, stability-indicating LC-MS/MS method is crucial. The goal is to achieve chromatographic separation of the parent compound from any potential degradants.

  • LC System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: Monitor for the parent compound (Q1/Q3) and potential degradants (e.g., predicted masses from hydrolysis or oxidation products). A full scan or product ion scan at T=0 and stressed time points can help identify unknown degradants.

5. Data Analysis and Acceptance Criteria:

  • At each time point, analyze the stored stability samples against a freshly prepared calibration curve.

  • Calculate the mean concentration of the stability samples (n=3).

  • Determine the percent of the compound remaining by comparing the mean concentration at each time point to the mean concentration at T=0.

    • % Remaining = (Mean Conc. at Tx / Mean Conc. at T0) * 100

  • Acceptance Criteria: The solution is considered stable if the mean concentration is within ±10% of the initial (T=0) concentration (i.e., % remaining is between 90% and 110%).

Data Presentation: Summarizing Stability Outcomes

The results of the stability study should be presented in a clear, tabular format for easy comparison. Below are example tables populated with hypothetical data to illustrate the expected outcomes.

Table 1: Stability of this compound (10 µg/mL) at Various Temperatures (% Remaining vs. T=0)

Storage Solvent Storage Temp. 1 Week 4 Weeks 12 Weeks 24 Weeks
Acetonitrile -80°C 100.5% 99.8% 101.1% 100.2%
-20°C 100.1% 99.5% 99.2% 98.9%
4°C 99.2% 98.1% 96.5% 94.3%
25°C 95.4% 90.1% 85.2% 78.6%
Methanol -80°C 100.8% 100.1% 99.7% 99.5%
-20°C 99.9% 99.1% 98.5% 97.2%
4°C 98.5% 96.2% 92.8% 88.1%
25°C 92.1% 85.4% 76.3% 65.9%
DMSO -80°C 99.5% 99.8% 99.1% 99.3%
-20°C 99.2% 98.9% 98.1% 97.5%
4°C 98.8% 97.5% 95.1% 91.7%

| | 25°C | 96.3% | 92.4% | 88.9% | 84.0% |

Table 2: Effect of Light Exposure on Stability at 25°C (% Remaining vs. T=0)

Storage Solvent Vial Type 1 Week 4 Weeks 12 Weeks 24 Weeks
Acetonitrile Amber 95.4% 90.1% 85.2% 78.6%
Clear 88.2% 75.6% 62.1% 49.8%
Methanol Amber 92.1% 85.4% 76.3% 65.9%

| | Clear | 83.5% | 69.8% | 55.4% | 41.2% |

Discussion and Recommendations

Based on the illustrative data, several key insights emerge:

  • Temperature is a Critical Factor: As expected, the stability of this compound is highly dependent on temperature. The compound demonstrates excellent long-term stability at -80°C and -20°C in all tested solvents. This aligns with general best practices for the storage of analytical standards.[12][13]

  • Solvent Choice Matters: The data suggests greater stability in aprotic solvents (ACN, DMSO) compared to the protic solvent (Methanol), especially at elevated temperatures. Methanol could potentially participate in solvolysis or facilitate hydrolytic degradation pathways.

  • Photostability is a Major Concern: A significant difference in stability is observed between samples stored in amber versus clear vials, highlighting a susceptibility to photodegradation. This is consistent with literature reports on aryl-substituted thiazoles.[7] The higher rate of degradation in clear vials suggests that light exposure is a primary driver of instability at ambient temperatures.

  • Comparison with Non-Deuterated Analogue: (Assuming similar results for the non-deuterated analogue) The stability profile of the deuterated compound is expected to be very similar to its non-deuterated counterpart, as deuterium substitution typically does not significantly alter the chemical reactivity under these conditions.[2] Any observed differences would warrant further investigation.

Recommendations for Best Practices:

  • Primary Stock Solutions: Prepare primary stock solutions in DMSO at a high concentration (e.g., 1 mg/mL) and store in small aliquots in amber vials at -80°C.

  • Working Stock Solutions: Prepare working solutions in acetonitrile, as it appears to offer a slight stability advantage over other solvents in this hypothetical scenario.

  • Storage: Always store stock solutions frozen, preferably at -80°C, to ensure long-term stability. For short-term benchtop use, solutions should be kept in amber vials and allowed to sit at room temperature for the minimum time necessary.

  • Avoid Light Exposure: At all stages of preparation and storage, protect the solutions from direct light by using amber vials or by wrapping clear vials in foil.

  • Establish Retest Dates: Based on this stability data, a retest period for solutions stored at -80°C can be established, ensuring the continued integrity of the standard.[12]

Conclusion

The stability of internal standard stock solutions is not a parameter to be assumed, but one that must be experimentally verified. This guide demonstrates that the stability of this compound is critically influenced by storage temperature, solvent, and light exposure. By conducting a systematic stability assessment, laboratories can establish scientifically sound storage procedures, ensuring the accuracy and reliability of their bioanalytical data and upholding the integrity of their research.

References

  • Research progress of thiazole flavor compounds. - CABI Digital Library. Available from: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 708-718. Available from: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. Available from: [Link]

  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (2025). Available from: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024). Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available from: [Link]

  • Lubiniecki, A. S., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]

  • An Alternative Design for Long-Term Stability Testing of Large Molecules: A Scientific Discussion Paper from an EBF Topic Team - Taylor & Francis. (2015). Available from: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023). Available from: [Link]

  • EMA/CVMP/QWP/709423/2022. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

  • 4-Phenyl-1,3-thiazole-2-carboxylic acid - Chem-Impex. Available from: [Link]

  • Grybaitė, B., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(9), 2959. Available from: [Link]

  • Yilmaz, I., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. ACS Omega, 8(40), 37041-37055. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.